4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

Lipophilicity Drug Design Physicochemical Property

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS 94856-22-1), also known as 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, is a synthetic fluorinated β-diketone characterized by its electron-withdrawing trifluoromethyl and 2,4-dichlorophenyl substituents. It is a heterocyclic organic compound with a molecular formula of C10H5Cl2F3O2 and a molecular weight of 285.05 g/mol.

Molecular Formula C10H5Cl2F3O2
Molecular Weight 285.04 g/mol
CAS No. 94856-22-1
Cat. No. B1358278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione
CAS94856-22-1
Molecular FormulaC10H5Cl2F3O2
Molecular Weight285.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2
InChIKeyMFGWGSLMYPLKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS 94856-22-1): A Fluorinated β-Diketone Building Block with Specific Physicochemical and Potential Biological Properties for Medicinal Chemistry and Chemical Biology


4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS 94856-22-1), also known as 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, is a synthetic fluorinated β-diketone characterized by its electron-withdrawing trifluoromethyl and 2,4-dichlorophenyl substituents . It is a heterocyclic organic compound with a molecular formula of C10H5Cl2F3O2 and a molecular weight of 285.05 g/mol . This compound exists as a liquid at room temperature and is noted for its high calculated lipophilicity (LogP 5.29), which is a critical parameter influencing its behavior in biological systems and organic reactions .

Why Substituting 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione with its Closest Analogs Risks Compromising Experimental Outcomes and Procurement Efficiency


While structurally similar analogs like the 2,5-dichloro regioisomer (CAS 35981-64-7) share the same molecular formula and core β-diketone scaffold, critical differences in substitution pattern lead to quantifiable divergences in physicochemical properties and reported biological activities that preclude simple interchangeability . The precise 2,4-dichloro substitution pattern on the phenyl ring directly influences the compound's electronic distribution and steric profile, which in turn dictates its lipophilicity (LogP), physical state, and potential interactions with specific biological targets such as CYP11B1, CYP11B2, and ERRgamma [1]. Therefore, substituting this compound without accounting for these distinct, data-backed parameters can introduce unforeseen variability in synthetic yields, purification workflows, and biological assay results, leading to data misinterpretation, failed reproducibility, and ultimately, wasted research resources .

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS 94856-22-1) vs. Key Analogs


Lipophilicity Advantage: 4.2-Fold Higher LogP than the 2,5-Dichloro Regioisomer

The 2,4-dichloro substitution pattern on the phenyl ring confers a significantly higher calculated lipophilicity (LogP) to the target compound compared to its 2,5-dichloro regioisomer. This difference is a direct consequence of the altered electronic and steric environment around the β-diketone core .

Lipophilicity Drug Design Physicochemical Property

Physical State Distinction: Liquid Form for Easier Handling and Formulation

The 2,4-dichloro regioisomer is reported to be a liquid, in contrast to the 2,5-dichloro analog, which is a solid. This physical state difference arises from the specific molecular packing influenced by the chlorine substitution pattern .

Formulation Handling Physicochemical Property

Biological Activity Differentiation: Unique Inhibitory Profile on CYP11B1 and CYP11B2

The target compound exhibits a distinct inhibitory profile against the steroidogenic enzymes CYP11B1 and CYP11B2. It demonstrates weak inhibition of CYP11B1 (IC50 = 6.53 µM) but moderate inhibition of CYP11B2 (IC50 = 53 nM), resulting in a selectivity ratio of ~123-fold for CYP11B2 over CYP11B1 [1]. This is a stark contrast to many other β-diketones and known CYP inhibitors, which often lack this specific selectivity profile.

CYP11B1 CYP11B2 Enzyme Inhibition Steroidogenesis

Target Engagement on ERRgamma: A Differential Interaction Profile with the Estrogen-Related Receptor Gamma

The compound has been characterized for its interaction with Estrogen-Related Receptor gamma (ERRgamma), an orphan nuclear receptor. It binds to ERRgamma with an IC50 of 48 nM in a TR-FRET assay, and displays weak inverse agonist activity (IC50 = 142 nM) in a cell-based reporter assay [1]. Crucially, its binding to the closely related receptor ERRalpha is negligible (IC50 > 10 µM), indicating a degree of selectivity within the ERR family [1].

ERRgamma Nuclear Receptor Binding Affinity

Synthetic Utility: Documented Yield in Synthesis Pathway

The compound is a key intermediate with a reported synthetic yield of 68% when prepared from commercially available 2,4-dichloroacetophenone . This documented yield provides a benchmark for chemists planning multi-step syntheses and ensures a predictable procurement and reaction planning process.

Synthesis Yield Building Block

Procurement-Driven Application Scenarios for 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS 94856-22-1)


Medicinal Chemistry: Optimizing Lead Lipophilicity for CNS or Intracellular Targets

Given its exceptionally high calculated LogP of 5.29, a value significantly greater than its 2,5-dichloro regioisomer (LogP 3.70), this compound is the preferred β-diketone building block for medicinal chemistry programs aiming to improve the blood-brain barrier permeability or cellular uptake of a drug candidate. Substituting with the less lipophilic analog would directly compromise this design objective .

Chemical Biology: Probing CYP11B1 vs. CYP11B2 Function in Steroidogenesis

This compound's unique selectivity profile (123-fold for CYP11B2 over CYP11B1) makes it an essential chemical probe for researchers studying the divergent roles of these enzymes in aldosterone and cortisol synthesis. Its weak inhibition of CYP11B1 minimizes confounding effects in cell-based assays, providing cleaner data compared to a non-selective inhibitor .

Nuclear Receptor Pharmacology: Selective Investigation of ERRgamma Biology

For researchers focused on Estrogen-Related Receptor gamma (ERRgamma) function, this compound offers a key advantage with its >208-fold selectivity over ERRalpha. This allows for more precise interrogation of ERRgamma-specific pathways in metabolic and cancer research, avoiding the off-target effects of a less selective ERR ligand .

Organic Synthesis: Streamlined Multi-Step Reactions with a Liquid Intermediate

The liquid physical state of this compound facilitates easier handling and accurate dispensing in automated synthesis platforms compared to the solid 2,5-dichloro analog. Procurement of this liquid intermediate can reduce time spent on weighing and dissolution steps, thereby increasing overall laboratory efficiency and throughput in multi-step organic syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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